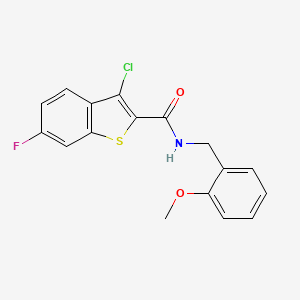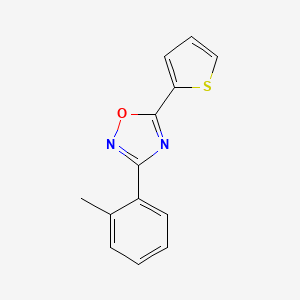
3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole is a heterocyclic compound that has been widely studied due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been found to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In material science, 3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of various polymers and materials. In agriculture, this compound has been studied for its potential use as a pesticide.
Wirkmechanismus
The mechanism of action of 3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that this compound exhibits its biological activities by interacting with specific targets in cells. For example, in cancer cells, 3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been found to inhibit cell proliferation by inducing cell cycle arrest and apoptosis. In microbial cells, this compound has been found to inhibit bacterial growth by disrupting the cell membrane.
Biochemical and Physiological Effects
3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been found to exhibit various biochemical and physiological effects. In cancer cells, this compound has been found to induce DNA damage and inhibit the activity of specific enzymes involved in cell proliferation. In microbial cells, this compound has been found to disrupt the cell membrane and inhibit the activity of specific enzymes involved in bacterial growth. In animal models, 3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been found to exhibit anti-inflammatory and analgesic activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole in lab experiments include its potential applications in various fields and its ability to interact with specific targets in cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole. These include the synthesis of new derivatives of this compound with improved biological activities, the study of its potential applications in other fields such as energy storage and catalysis, and the development of new methods for its synthesis and purification.
Conclusion
In conclusion, 3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole is a heterocyclic compound that has been widely studied for its potential applications in various fields. This compound has been synthesized using different methods and has been found to exhibit various biochemical and physiological effects. Further studies are needed to fully understand its mechanism of action and to develop new derivatives with improved biological activities.
Synthesemethoden
The synthesis of 3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been achieved using different methods. One of the methods involves the reaction of 2-aminothiophenol with 2-bromo-4-methylacetophenone in the presence of a base such as potassium carbonate. This reaction yields 3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole as the final product. Other methods involve the use of different starting materials and reaction conditions.
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)-5-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-9-5-2-3-6-10(9)12-14-13(16-15-12)11-7-4-8-17-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVXOJUYRZPKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5754828.png)

![N-(4-fluoro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5754839.png)
![5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5754849.png)

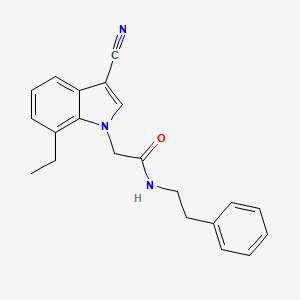
![4-(3-chloro-4-fluorophenyl)-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5754872.png)
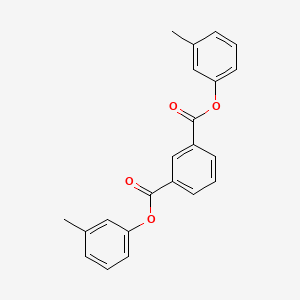

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754892.png)
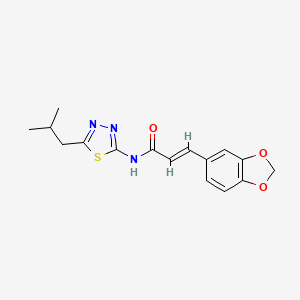
![methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5754905.png)

